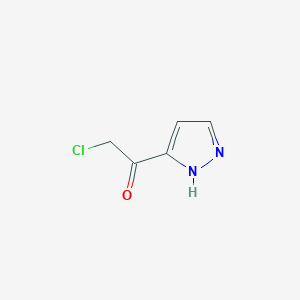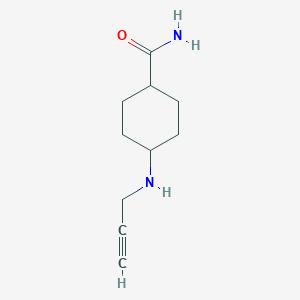![molecular formula C14H18N2O B11765015 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(quinuclidin-3-yl)benzamide is a chemical compound that belongs to the class of quinuclidine derivatives It is characterized by the presence of a quinuclidine ring attached to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(quinuclidin-3-yl)benzamide typically involves the reaction of ®-3-aminoquinuclidine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of ®-N-(quinuclidin-3-yl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: ®-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinuclidine ring can be oxidized to form N-oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-N-(quinuclidin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The benzamide moiety can further enhance binding affinity and specificity.
Comparación Con Compuestos Similares
(S)-N-(quinuclidin-3-yl)benzamide: The enantiomer of ®-N-(quinuclidin-3-yl)benzamide, with different stereochemistry.
N-(quinuclidin-3-yl)acetamide: A similar compound with an acetamide group instead of a benzamide group.
N-(quinuclidin-3-yl)phenylacetamide: A derivative with a phenylacetamide moiety.
Uniqueness: ®-N-(quinuclidin-3-yl)benzamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the benzamide group also differentiates it from other quinuclidine derivatives, providing distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m0/s1 |
Clave InChI |
MVKDKUUCCOPJSG-ZDUSSCGKSA-N |
SMILES isomérico |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)




![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)
![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)


![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)

